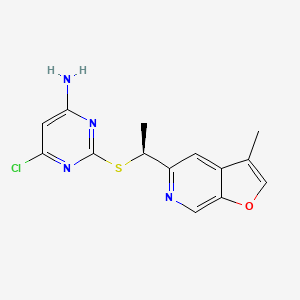
4-Pyrimidinamine, 6-chloro-2-(((1S)-1-(3-methylfuro(2,3-c)pyridin-5-yl)ethyl)thio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-6-Chloro-2-((1-(3-methylfuro[2,3-c]pyridin-5-yl)ethyl)thio)pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a chloro group, a furo-pyridine moiety, and a thioether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Chloro-2-((1-(3-methylfuro[2,3-c]pyridin-5-yl)ethyl)thio)pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the furo-pyridine moiety: This step involves the cyclization of appropriate precursors under specific conditions to form the furo[2,3-c]pyridine ring.
Introduction of the chloro group: The chloro group is introduced through a halogenation reaction, often using reagents like thionyl chloride or phosphorus pentachloride.
Thioether formation: The thioether linkage is formed by reacting the intermediate with a thiol compound under suitable conditions, such as the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(S)-6-Chloro-2-((1-(3-methylfuro[2,3-c]pyridin-5-yl)ethyl)thio)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alkoxides, in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated derivatives.
Substitution: Amino or alkoxy derivatives.
Aplicaciones Científicas De Investigación
(S)-6-Chloro-2-((1-(3-methylfuro[2,3-c]pyridin-5-yl)ethyl)thio)pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of (S)-6-Chloro-2-((1-(3-methylfuro[2,3-c]pyridin-5-yl)ethyl)thio)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar pyrimidine core and have been studied for their anticancer activities.
Furo[2,3-d]pyrimidine derivatives: These compounds also contain a furo-pyrimidine moiety and exhibit various biological activities.
Uniqueness
(S)-6-Chloro-2-((1-(3-methylfuro[2,3-c]pyridin-5-yl)ethyl)thio)pyrimidin-4-amine is unique due to its specific combination of functional groups and its stereochemistry. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Propiedades
Número CAS |
185219-94-7 |
|---|---|
Fórmula molecular |
C14H13ClN4OS |
Peso molecular |
320.8 g/mol |
Nombre IUPAC |
6-chloro-2-[(1S)-1-(3-methylfuro[2,3-c]pyridin-5-yl)ethyl]sulfanylpyrimidin-4-amine |
InChI |
InChI=1S/C14H13ClN4OS/c1-7-6-20-11-5-17-10(3-9(7)11)8(2)21-14-18-12(15)4-13(16)19-14/h3-6,8H,1-2H3,(H2,16,18,19)/t8-/m0/s1 |
Clave InChI |
HVJJCKGACVVWRD-QMMMGPOBSA-N |
SMILES isomérico |
CC1=COC2=CN=C(C=C12)[C@H](C)SC3=NC(=CC(=N3)Cl)N |
SMILES canónico |
CC1=COC2=CN=C(C=C12)C(C)SC3=NC(=CC(=N3)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



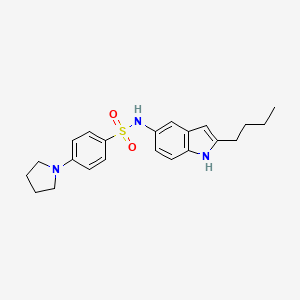
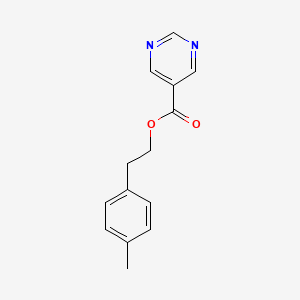
![5-Chloro-N-pentylimidazo[1,2-A]pyrimidin-7-amine](/img/structure/B12921378.png)

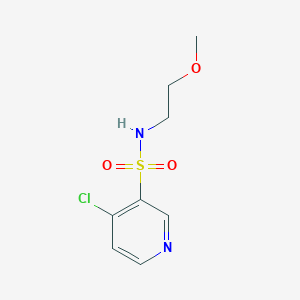
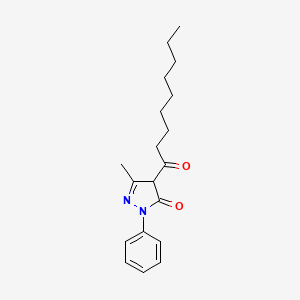
![5-[(Ethylamino)(hydroxy)methylidene]-1,5-dihydro-4H-imidazol-4-one](/img/structure/B12921403.png)
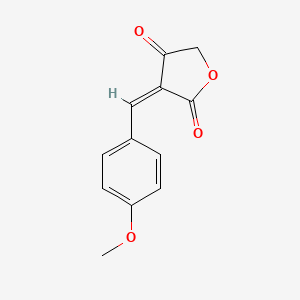
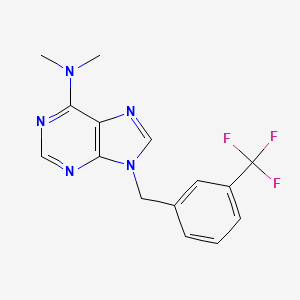
![[1,2,4]Triazolo[1,5-C]pyrimidin-5-amine](/img/structure/B12921420.png)
![6-[(1,3-Dithiolan-2-yl)methyl]-9-(oxan-2-yl)-9H-purine](/img/structure/B12921422.png)
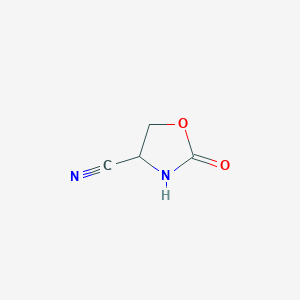
![[(3,6-Diethylpyrazin-2-yl)sulfanyl]acetonitrile](/img/structure/B12921425.png)
